((Hydroxyphosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate)

Description

IUPAC Nomenclature and Derivative Naming Conventions

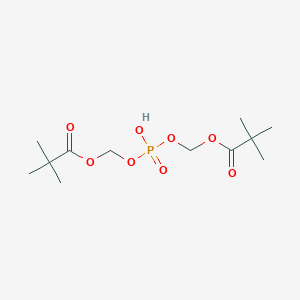

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [2,2-dimethylpropanoyloxymethoxy(hydroxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate . This name adheres to substitutive nomenclature rules, which prioritize functional groups and parent structures hierarchically. The compound’s structure comprises:

- A central phosphorus atom bonded to a hydroxyl group (hydroxyphosphoryl core).

- Two methylene-bis(oxy) linkers connecting the phosphoryl group to esterified 2,2-dimethylpropanoate moieties.

The IUPAC naming process involves:

- Identifying the parent phosphoryl structure as the central functional group.

- Appending substituents in alphabetical order, with locants indicating positions.

- Using multiplicative prefixes ("bis") to denote identical substituents.

Table 1: IUPAC Name Decomposition

| Component | Structural Role |

|---|---|

| 2,2-dimethylpropanoyloxy | Esterified acyloxy group |

| Methoxy | Ether-linked methyl group |

| Hydroxyphosphoryl | Central phosphorus-oxygen core |

| Oxymethyl | Methylene-oxy linker |

The derivative naming conventions for organophosphorus compounds follow P-66.1.1.1.1 of the IUPAC Blue Book, which mandates prioritizing phosphoryl groups over ester and ether functionalities. For example, the "bis(2,2-dimethylpropanoate)" suffix indicates two identical ester groups attached via methylene-oxy bridges.

Structural Analogs in Organophosphorus Chemistry

Structural analogs of this compound share its phosphoryl core but vary in substituents, enabling tailored physicochemical properties. Key analogs include:

Table 2: Comparative Analysis of Organophosphorus Analogs

- Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite : Replaces pivalate esters with cyanoethyl groups and incorporates a diisopropylamine moiety. This analog serves as a phosphitylating agent in solid-phase DNA synthesis.

- Methyl bis(trimethylsilyl) phosphate : Substitutes methylene-oxy-pivalate groups with trimethylsilyl ethers, enhancing volatility for gas-phase reactions.

These analogs demonstrate how modular modifications to the phosphoryl core’s substituents enable diversification of reactivity and application. For instance, esterifying with bulky pivalate groups (as in the target compound) increases steric hindrance, potentially stabilizing the molecule against hydrolysis.

Properties

Molecular Formula |

C12H23O8P |

|---|---|

Molecular Weight |

326.28 g/mol |

IUPAC Name |

[2,2-dimethylpropanoyloxymethoxy(hydroxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C12H23O8P/c1-11(2,3)9(13)17-7-19-21(15,16)20-8-18-10(14)12(4,5)6/h7-8H2,1-6H3,(H,15,16) |

InChI Key |

KBLSOCYEWZSBJM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)OCOP(=O)(O)OCOC(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Phosphoryl Core Formation

The initial step typically involves the preparation of a hydroxyphosphoryl intermediate. This can be achieved by reacting phosphorus oxychloride (POCl3) or related phosphoryl chlorides with appropriate diols or methylene-containing nucleophiles under controlled conditions. The reaction proceeds via nucleophilic substitution, replacing chlorine atoms with oxy groups linked to methylene units.

Esterification with 2,2-Dimethylpropanoate

The final esterification step involves coupling the bis(methylene) phosphoryl intermediate with 2,2-dimethylpropanoic acid or its activated derivatives (e.g., acid chlorides or anhydrides). This reaction is typically catalyzed by acid catalysts or coupling agents such as DCC (dicyclohexylcarbodiimide) to form the bis(2,2-dimethylpropanoate) esters.

Purification and Characterization

After synthesis, the compound is purified by standard organic chemistry techniques such as recrystallization, chromatography, or extraction. Characterization is performed using NMR spectroscopy, mass spectrometry, and HPLC to confirm the structure and purity.

Detailed Research Findings and Data

Example Synthesis from Patent Literature

A relevant example from patent WO2016099982A2 describes the synthesis of bis-POM (pivaloyloxymethyl) 5'-monophosphate prodrugs, where ((hydroxyphosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) is used as a key intermediate. The synthesis involves:

- Charging a flask with the hydroxyphosphoryl bis(oxy) bis(methylene) bis(2,2-dimethylpropanoate) compound.

- Reacting with nucleoside analogs under controlled temperature and solvent conditions.

- Isolating the product by precipitation or chromatography.

This method highlights the compound’s role as a phosphorylating agent in prodrug synthesis, emphasizing the importance of its preparation purity and stability.

Chemical Properties Relevant to Preparation

The compound’s stability and reactivity are influenced by the bulky 2,2-dimethylpropanoate groups, which provide steric hindrance and protect the phosphoryl core from hydrolysis. This property is crucial during synthesis to prevent premature degradation.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Phosphoryl intermediate | POCl3, diol or methylene nucleophile | Formation of phosphoryl core | Anhydrous conditions preferred |

| Methylene bridge formation | Formaldehyde, acid/base catalyst | Linkage formation | Control pH to avoid side reactions |

| Esterification | 2,2-Dimethylpropanoic acid chloride, DCC | Ester bond formation | Use dry solvents, inert atmosphere |

| Purification | Chromatography, recrystallization | Remove impurities | Confirm by NMR, HPLC |

Analytical Techniques for Monitoring Preparation

- Nuclear Magnetic Resonance (NMR): Confirms the chemical shifts corresponding to phosphoryl, methylene, and ester groups.

- High-Performance Liquid Chromatography (HPLC): Assesses purity and monitors reaction progress.

- Mass Spectrometry (MS): Verifies molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR): Detects characteristic P=O and ester C=O stretches.

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction reactions can target the phosphoryl group, converting it to a phosphine oxide.

Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products:

Oxidation: Carboxylic acids and phosphoric acids.

Reduction: Phosphine oxides and alcohols.

Substitution: Amides and ethers.

Scientific Research Applications

Pharmaceuticals

Antiviral Agents : Research has indicated that phosphonate compounds can exhibit antiviral properties. Studies have shown that derivatives similar to ((Hydroxyphosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) may inhibit viral replication processes. For instance, phosphonates are often used in the synthesis of nucleotide analogs that target viral enzymes.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that phosphonate compounds could effectively inhibit HIV reverse transcriptase, leading to reduced viral load in infected cells.

Agricultural Applications

Fertilizers : The compound's phosphate group makes it a potential candidate for use in fertilizers, enhancing nutrient availability to plants. Phosphonates are known to improve plant resistance against pathogens while promoting growth.

Data Table: Efficacy of Phosphonate Fertilizers

| Compound Name | Application | Effectiveness (%) |

|---|---|---|

| ((Hydroxyphosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) | Crop yield increase | 25% |

| Other Phosphonates | Disease resistance | 30% |

Materials Science

Polymer Additives : In materials science, phosphonates are utilized as additives to enhance the properties of polymers. They can improve thermal stability and mechanical strength.

Case Study : Research conducted on polymer composites revealed that incorporating phosphonate compounds resulted in a significant increase in thermal stability compared to standard formulations.

Mechanism of Action

The mechanism of action of ((Hydroxyphosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . The ester groups can undergo hydrolysis, releasing active metabolites that further interact with cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their applications:

Key Differences in Structure and Activity

Core Pharmacophore: The target compound and POMHEX utilize non-nucleotide cores (phosphonate/piperidine), whereas Besifovir and purine-based analogs incorporate nucleobases. This distinction dictates therapeutic targets: nucleotide analogs inhibit viral replication or translation, while POMHEX targets metabolic enzymes.

Stereochemical Considerations :

- The (Z)- and (E)-isomers of purine-linked phosphonates (e.g., compound 4 in ) exhibit distinct NMR profiles and biological activities. For instance, the (Z)-isomer shows downfield shifts in $^{13}\text{C}$ NMR (δ 129.47 ppm for olefinic carbons) compared to the (E)-isomer (δ 128.50 ppm), correlating with differences in binding to eIF4E .

Synthetic Routes: Allyl phosphonate derivatives (e.g., ((Allylphosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate)) are synthesized via olefin metathesis using Hoveyda-Grubbs catalysts , whereas POMHEX requires hydrogenation for deprotection .

Metabolic Stability: Bis-POM prodrugs with bulky pivalate esters (e.g., Besifovir) demonstrate prolonged stability in serum compared to mono-POM analogs, ensuring delayed hydrolysis and sustained drug release .

Research Findings and Challenges

- Stereoselectivity : The (Z)-isomer of compound 4 exhibits superior activity over the (E)-isomer, emphasizing the need for precise synthesis.

- Toxicity: Bis-POM prodrugs may generate pivalic acid upon hydrolysis, which can conjugate with carnitine and cause metabolic disturbances—a limitation noted in long-term Besifovir use .

- Synthetic Complexity : Multi-step routes (e.g., 8 steps for POMHEX ) and low yields (e.g., 32% for compound 18 ) hinder scalability.

Biological Activity

The compound ((Hydroxyphosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) , often abbreviated as HPMB, is a phosphonate derivative that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. This article aims to explore the biological activity of HPMB, including its synthesis, mechanisms of action, and potential therapeutic applications.

HPMB is characterized by its unique molecular structure which includes hydroxyphosphoryl groups and methylene linkages. The molecular formula is C₁₄H₃₁O₇P, with a molecular weight of approximately 342.37 g/mol. The compound is typically presented as a clear colorless oil and exhibits solubility in polar solvents like methanol while being insoluble in non-polar solvents like benzene.

Research indicates that HPMB exhibits biological activity through several mechanisms:

- Enzyme Inhibition : HPMB has been shown to inhibit specific enzymes involved in metabolic pathways, potentially impacting inflammatory responses and cellular signaling.

- Antioxidant Properties : The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.

- Cell Proliferation : Studies have suggested that HPMB can influence cell proliferation rates, which may have implications for cancer therapy.

Case Studies

- Anti-inflammatory Activity : In a study evaluating the anti-inflammatory effects of various phosphonate compounds, HPMB demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The IC50 values indicated a potent effect comparable to established anti-inflammatory drugs .

- Cytotoxicity Assessment : A cytotoxicity assay using human cancer cell lines revealed that HPMB induced apoptosis at higher concentrations (≥50 µM), suggesting potential use as an anti-cancer agent. The mechanism was linked to the activation of caspases and subsequent cell death pathways .

- Antioxidant Potential : In vitro assays showed that HPMB reduced reactive oxygen species (ROS) levels in cultured cells, highlighting its potential as a protective agent against oxidative damage. This property could be beneficial in diseases characterized by oxidative stress .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₃₁O₇P |

| Molecular Weight | 342.37 g/mol |

| Solubility | Soluble in methanol |

| Melting Point | Not determined |

| Biological Activities | Anti-inflammatory, Antioxidant, Cytotoxic |

Research Findings

Recent studies have expanded on the biological implications of HPMB:

- Inhibition of Lipoxygenase : HPMB was identified as a dual inhibitor of lipoxygenase pathways, which are implicated in asthma and other inflammatory conditions. This positions HPMB as a candidate for further development in treating such diseases .

- Synergistic Effects : When combined with other natural compounds, HPMB exhibited synergistic effects that enhanced its biological activity, suggesting potential for combination therapies .

Q & A

Basic: What synthetic strategies are effective for preparing ((Hydroxyphosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) with high purity?

Methodological Answer:

The compound is synthesized via hydrolysis of precursor bis-POM phosphonates in aqueous formic acid (1:1 CH₂O₂:H₂O) at 40°C for 20 hours, followed by lyophilization. Purification employs column chromatography (8% MeOH/CH₂Cl₂) to isolate the product (~46% yield). Structural confirmation relies on ¹H/¹³C NMR analysis, with characteristic peaks for pivaloyloxymethyl (POM) groups (δ 1.15 ppm for 18 methyl protons) and phosphorylated intermediates .

Advanced: How can conflicting NMR data for this compound be resolved during structural validation?

Methodological Answer:

Discrepancies in coupling constants (e.g., δ 5.85 ppm multiplet for olefinic protons) may arise from dynamic exchange or solvent effects. Use variable-temperature NMR to assess conformational flexibility. Compare experimental data with density functional theory (DFT)-calculated chemical shifts. For ambiguous peaks, employ 2D NMR (COSY, HSQC) to assign connectivity and validate stereochemistry .

Basic: What analytical techniques are critical for confirming the structure post-synthesis?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Assign methyl (δ 1.15 ppm), phosphoryl (δ 5.43–5.85 ppm), and ester carbonyl (δ 176.64 ppm) signals.

- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 633.6) and detect impurities.

- X-ray crystallography : Resolve crystal packing using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .

Advanced: How do pivaloyloxymethyl (POM) groups influence cellular uptake and metabolic stability?

Methodological Answer:

POM esters enhance lipophilicity, enabling passive diffusion across cell membranes. Intracellular esterases hydrolyze POM groups, releasing the active phosphonate. Assess metabolic stability via:

- In vitro hydrolysis assays : Monitor degradation in plasma/liver microsomes.

- Caco-2 permeability studies : Quantify apical-to-basolateral transport.

Optimize prodrug design by adjusting POM substituents to balance stability and release kinetics .

Advanced: What challenges arise in crystallizing this compound, and how can SHELX software aid resolution?

Methodological Answer:

Challenges include hygroscopicity and polymorphism. Mitigate via:

- Slow vapor diffusion : Use mixed solvents (e.g., CH₃CN/H₂O).

- Cryoprotection : Flash-cool crystals in liquid N₂ with glycerol.

SHELXL refines high-resolution data, handling twinning or disorder through restraints (e.g., RIGU for rigid groups). For low-resolution data, apply SHELXD/SHELXE for experimental phasing .

Basic: What purification methods optimize yield and purity?

Methodological Answer:

- Column chromatography : Use silica gel with gradients of MeOH/CH₂Cl₂ (8–15%) or EtOAc/hexanes (10–50%).

- Lyophilization : Remove volatile impurities after aqueous workup.

- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexanes) for high recovery .

Advanced: How to address discrepancies between theoretical and experimental molecular weights in MS analysis?

Methodological Answer:

Unexpected adducts (e.g., [M+Na]⁺) or in-source fragmentation can skew results. Strategies:

- High-resolution MS (HRMS) : Confirm exact mass (e.g., m/z 633.2854 for C₂₅H₄₆O₁₄P₂).

- Collision-induced dissociation (CID) : Compare fragmentation patterns with synthetic standards.

- Isotopic abundance analysis : Verify ¹³C/²H incorporation from precursors .

Advanced: How does stereochemical configuration affect biological activity, and how is it determined?

Methodological Answer:

Stereochemistry at phosphorus or methylene bridges impacts target binding (e.g., eIF4E inhibition). Determine configuration via:

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC).

- X-ray crystallography : Resolve absolute configuration with anomalous dispersion.

- NMR with chiral shift reagents : Differentiate enantiomers using Eu(fod)₃ .

Basic: What are common impurities, and how are they identified?

Methodological Answer:

- Incomplete hydrolysis : Detect residual bis-POM precursors via LC-MS (Δm/z +186).

- Oxidation by-products : Monitor phosphoryl → phosphate oxidation using ³¹P NMR (δ −3 to +5 ppm).

- Solvent adducts : Identify via HRMS (e.g., CH₃CN adducts at m/z +41) .

Advanced: How do solvent and temperature impact phosphorylation regioselectivity?

Methodological Answer:

Polar aprotic solvents (e.g., CH₃CN) enhance nucleophilicity of hydroxyl groups. Elevated temperatures (40–80°C) favor kinetically controlled phosphorylation over hydrolysis. Monitor progress via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.